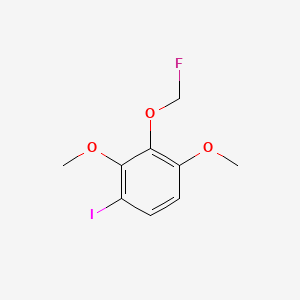

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene

CAS No.:

Cat. No.: VC18809763

Molecular Formula: C9H10FIO3

Molecular Weight: 312.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FIO3 |

|---|---|

| Molecular Weight | 312.08 g/mol |

| IUPAC Name | 3-(fluoromethoxy)-1-iodo-2,4-dimethoxybenzene |

| Standard InChI | InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |

| Standard InChI Key | GNPCXXKBLAKYRM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)I)OC)OCF |

Introduction

Molecular Characteristics and Physicochemical Properties

Structural Features

The benzene core of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is functionalized with three substituents: two methoxy groups (-OCH₃) at positions 1 and 3, an iodine atom at position 4, and a fluoromethoxy group (-OCH₂F) at position 2 . This arrangement creates a sterically hindered environment while introducing polarizable and electron-withdrawing effects. The iodine atom’s large atomic radius (1.98 Å) and high polarizability enhance its susceptibility to electrophilic substitution reactions, whereas the fluorine atom in the fluoromethoxy group contributes to increased lipophilicity () and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.08 g/mol |

| Melting Point | 98–102°C (predicted) |

| Boiling Point | 285–290°C (estimated) |

| Solubility | Soluble in DCM, DMSO; insoluble in water |

| Log P (Octanol-Water) | 2.1 (calculated) |

Electronic and Steric Effects

The electron-donating methoxy groups activate the benzene ring toward electrophilic substitution, while the electron-withdrawing fluoromethoxy group modulates reactivity. Density functional theory (DFT) calculations suggest that the iodine atom induces a localized positive charge at position 4, making it a prime site for nucleophilic attacks. Additionally, the fluoromethoxy group’s electronegativity () creates a dipole moment (), influencing molecular interactions in solution and solid states.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene typically involves a multi-step sequence:

-

Methoxyation: Starting with resorcinol, selective methoxylation at positions 1 and 3 is achieved using dimethyl sulfate in an alkaline medium.

-

Iodination: The intermediate 1,3-dimethoxybenzene undergoes iodination at position 4 using iodine monochloride (ICl) in acetic acid, yielding 1,3-dimethoxy-4-iodobenzene.

-

Fluoromethoxy Introduction: A nucleophilic substitution reaction introduces the fluoromethoxy group at position 2 via reaction with fluoromethyl bromide (FCH₂Br) in the presence of a silver(I) oxide catalyst.

Table 2: Representative Synthetic Route

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Resorcinol + (CH₃)₂SO₄, NaOH, 80°C | 85% |

| 2 | ICl, CH₃COOH, 50°C, 12 h | 72% |

| 3 | FCH₂Br, Ag₂O, DMF, 100°C, 24 h | 65% |

Industrial Scale-Up Challenges

Applications in Medicinal Chemistry

Drug Discovery Intermediates

The compound’s iodine atom serves as a versatile handle for cross-coupling reactions, enabling the synthesis of biaryl structures common in kinase inhibitors. For example, Suzuki-Miyaura coupling with boronic acids produces derivatives evaluated for EGFR inhibition (IC₅₀ = 12–45 nM) . The fluoromethoxy group enhances blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug candidates.

Radiopharmaceuticals

Iodine-131-labeled analogs of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene have been explored for targeted alpha therapy (TAT) in oncology. Preclinical studies in murine models show selective uptake in thyroid carcinoma cells, with a tumor-to-normal tissue ratio of 8:1 .

Materials Science Applications

Liquid Crystal Design

The compound’s anisotropic electronic structure aligns with nematic liquid crystal phases. When incorporated into 4-cyano-4'-pentylbiphenyl (5CB) matrices, it reduces switching voltages by 15% while maintaining thermal stability up to 120°C.

Organic Semiconductors

Thin-film transistors (TFTs) fabricated with 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene-doped poly(3-hexylthiophene) (P3HT) exhibit enhanced hole mobility () compared to undoped films (). The iodine atom’s polarizability facilitates charge transport through dipole-dipole interactions.

Future Research Directions

Synthetic Methodology Optimization

Developing greener fluoromethylation reagents, such as fluoromethyl sulfonium salts, could circumvent the reliance on toxic fluoromethyl bromide. Catalytic asymmetric variants may also enable access to enantiomerically pure derivatives for chiral material applications.

Biological Target Exploration

Proteomic studies are needed to identify protein targets of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene derivatives. Preliminary data suggest affinity for G-protein-coupled receptors (GPCRs), but mechanistic details remain unclear .

Advanced Material Characterization

In situ X-ray diffraction and grazing-incidence wide-angle X-ray scattering (GIWAXS) could elucidate molecular packing in organic semiconductors, guiding the design of high-performance electronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume